

A Technical Guide to the Spectroscopic Properties of Cy5-PEG5-amine Hydrochloride

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Compound of Interest

Compound Name: Cy5-PEG5-amine hydrochloride

Cat. No.: B12420199

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This in-depth technical guide provides essential information on the excitation and emission spectra of **Cy5-PEG5-amine hydrochloride** for researchers, scientists, and drug development professionals. This document outlines the core photophysical properties, a detailed experimental protocol for spectral characterization, and illustrates a common application workflow.

Core Photophysical Properties

Cy5-PEG5-amine hydrochloride is a fluorescent probe that features a Cyanine 5 (Cy5) dye attached to a polyethylene glycol (PEG) linker with a terminal amine group. The Cy5 core provides the fluorogenic properties, while the hydrophilic PEG spacer enhances solubility in aqueous media and the terminal amine allows for covalent attachment to various biomolecules. [1][2][3] This makes it a valuable tool in bioconjugation, drug delivery, and fluorescence imaging.[4]

Quantitative Spectroscopic Data

The key spectral characteristics of **Cy5-PEG5-amine hydrochloride** are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	646 nm	[1][3][4]
Emission Maximum (λ_{em})	662 nm	[1][3][4]
Molar Extinction Coefficient (ϵ)	232,000 $\text{cm}^{-1}\text{M}^{-1}$ at 646 nm	[1][2][3]
Recommended Excitation Laser	633 nm or 647 nm	[5]
Solubility	DMSO, DMF, DCM; low solubility in water	[1][3]

Note: The fluorescence quantum yield for the closely related Cy5 amine is reported to be approximately 0.2.[6] This value can serve as a useful estimate for **Cy5-PEG5-amine hydrochloride**.

Experimental Protocol: Measurement of Excitation and Emission Spectra

This section provides a detailed methodology for the accurate determination of the excitation and emission spectra of **Cy5-PEG5-amine hydrochloride**.

Materials and Equipment

- **Cy5-PEG5-amine hydrochloride**
- Solvent: Dimethyl sulfoxide (DMSO) or methanol[7]
- Standard quartz cuvettes (1 cm path length)[7]
- Fluorescence spectrophotometer
- UV-Vis spectrophotometer

Preparation of Stock and Working Solutions

- Stock Solution: Prepare a stock solution of **Cy5-PEG5-amine hydrochloride** in DMSO at a concentration of 1 mM. Store this solution at -20°C, protected from light.[3]
- Working Solutions:
 - For absorbance measurements, prepare a working solution by diluting the stock solution in the chosen solvent (e.g., methanol) to a concentration of approximately 10 µM.[7]
 - For fluorescence measurements, further dilute the stock solution to a concentration of approximately 1-5 µM to avoid inner filter effects.[7]

Absorbance Spectrum Measurement

- Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
- Blank the instrument using a cuvette filled with the same solvent used for the working solution.
- Record the absorbance spectrum of the 10 µM working solution from approximately 500 nm to 750 nm.
- Identify the wavelength of maximum absorbance (λ_{max}), which corresponds to the excitation maximum.

Emission Spectrum Measurement

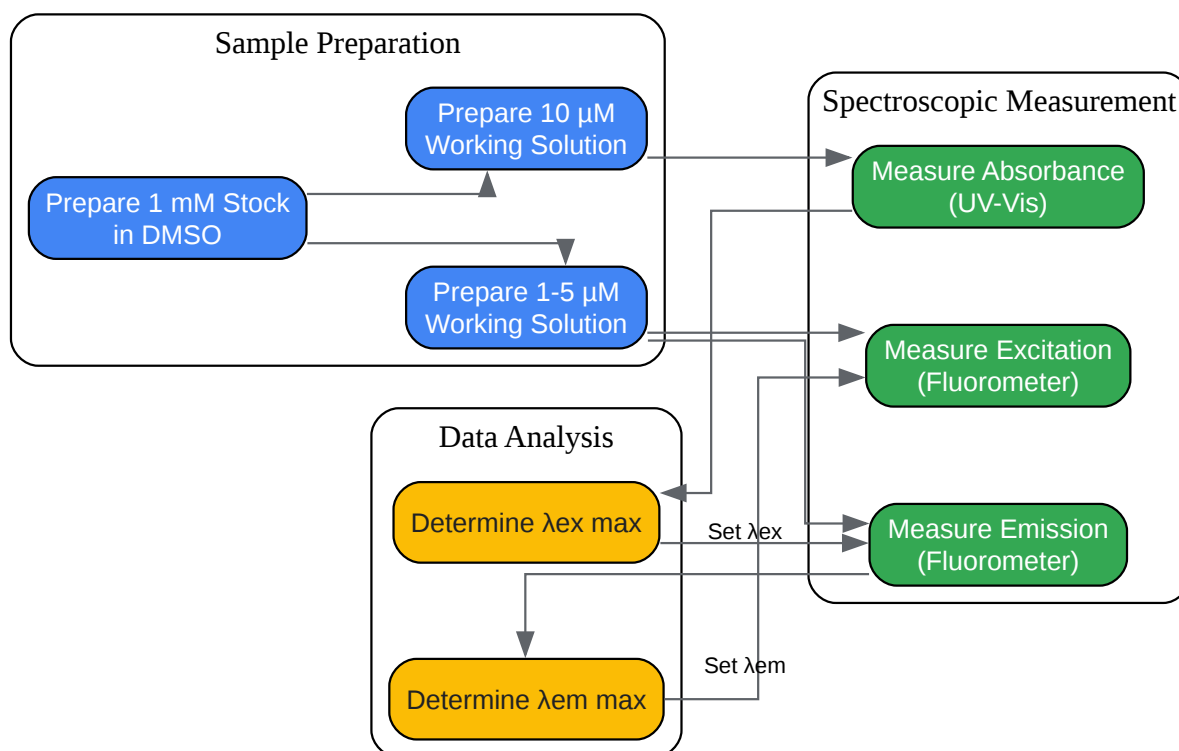
- Turn on the fluorescence spectrophotometer and allow the lamp to warm up.
- Set the excitation wavelength to the experimentally determined absorbance maximum (around 646 nm).
- Place the cuvette with the 1-5 µM working solution in the sample holder.
- Scan the emission spectrum from approximately 650 nm to 800 nm.
- The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_{em}).

Excitation Spectrum Measurement

- Set the emission wavelength to the experimentally determined emission maximum (around 662 nm).
- Scan the excitation wavelengths from approximately 550 nm to 660 nm.
- The resulting spectrum should resemble the absorbance spectrum and confirm the excitation maximum.

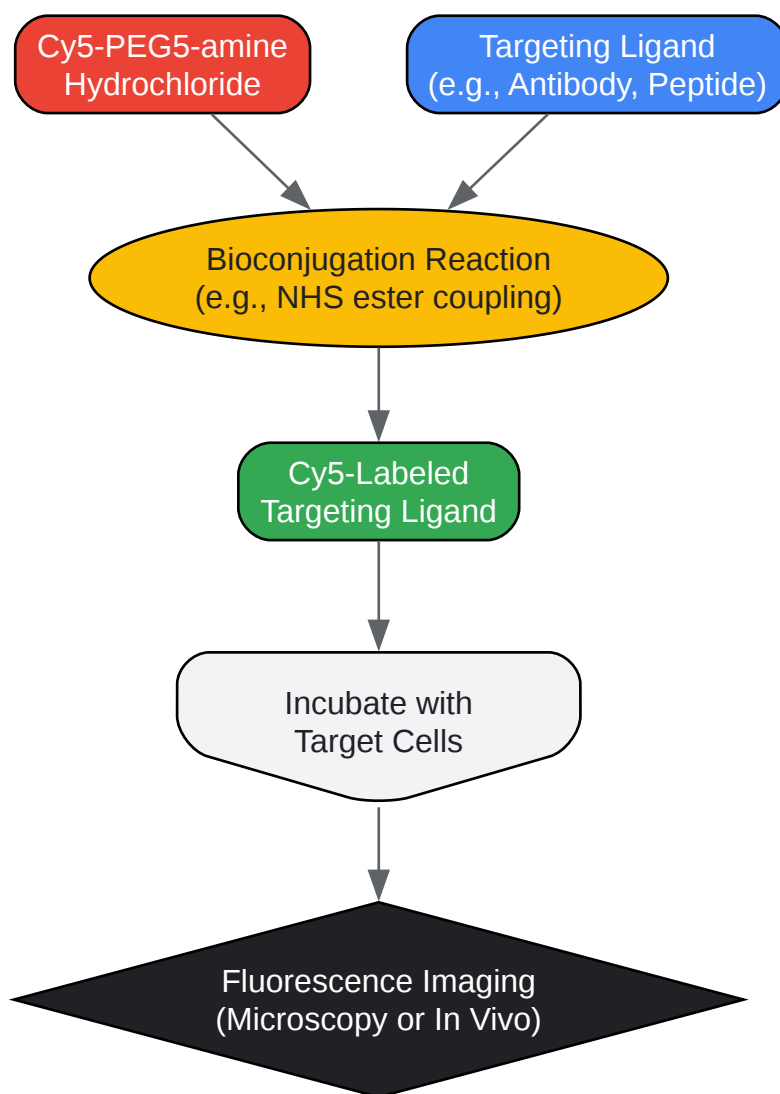
Visualization of Experimental Workflow and Application

The following diagrams, generated using the DOT language, illustrate the experimental workflow for fluorescence spectroscopy and a common application of **Cy5-PEG5-amine hydrochloride** in bioconjugation for targeted cell imaging.



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Caption: Experimental workflow for determining the excitation and emission spectra.



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Caption: Application of Cy5-PEG5-amine in bioconjugation for targeted cell imaging.

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